ARN1468

Prion Disease Drug Synergy Mechanism of Action

ARN1468 (CAS 1381459-14-8) is a selective SerpinA3n inhibitor (KD=26 μM) that reduces prion accumulation via a unique non-PrP-targeted mechanism. Unlike direct PrP binders (e.g., quinacrine) or broad-spectrum protease inhibitors, its orthogonal pathway is synergistic with quinacrine, making it an irreplaceable chemical probe for dissecting the serpin-protease-prion axis. Validated across four prion-infected cell lines (EC50: 6.27–19.3 μM). Essential for in vitro neurodegeneration research requiring mechanistic precision; not recommended for in vivo models due to low brain penetration.

Molecular Formula C16H17F3N4O2
Molecular Weight 354.33 g/mol
Cat. No. B3011424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN1468
Molecular FormulaC16H17F3N4O2
Molecular Weight354.33 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)OC(F)(F)F)N
InChIInChI=1S/C16H17F3N4O2/c17-16(18,19)25-12-3-1-11(2-4-12)23-15(20)13(9-22-23)14(24)10-5-7-21-8-6-10/h1-4,9-10,21H,5-8,20H2
InChIKeyOOUGXIZAHWLQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ARN1468: A Quantitative Guide to SerpinA3n Inhibition and Anti-Prion Activity for Research Procurement


ARN1468 (compound 5; CAS 1381459-14-8) is a small-molecule inhibitor of the serine protease inhibitor (serpin) family, specifically targeting SerpinA3n (SERPINA3). It is employed as a chemical probe in prion disease research due to its ability to reduce prion accumulation in chronically infected cells without directly binding prion protein (PrP). The compound has a molecular weight of 354.33 g/mol and is commercially available from multiple vendors as a solid or DMSO solution . Primary literature identifies ARN1468 as an orally active agent that, despite limited brain penetration, provides a unique mechanism-of-action tool for studying the role of serpins in neurodegeneration [1].

Why Generic Substitution of ARN1468 with Other Serpin or Prion Inhibitors Fails in Experimental Design


Substituting ARN1468 with generic serpin inhibitors (e.g., broad-spectrum protease inhibitors) or other anti-prion agents (e.g., quinacrine, Anle-138b) is scientifically unsound due to fundamental differences in mechanism, target engagement, and cellular efficacy. ARN1468 is a non-PrP-targeted agent that reduces prion load by inhibiting SerpinA3n, thereby liberating a yet-unidentified protease to degrade misfolded prions [1]. In contrast, compounds like quinacrine act via direct PrP binding or lysosomal effects, while others (e.g., IND125) rely on undefined antiprion mechanisms . Critically, ARN1468's anti-prion activity is synergistic with quinacrine, demonstrating that its mechanism is orthogonal and non-redundant with direct PrP-targeting approaches . Therefore, researchers aiming to probe the SerpinA3n-protease-prion axis cannot simply replace ARN1468 with other anti-prion agents or broad-spectrum protease inhibitors without fundamentally altering the experimental outcome and interpretation.

ARN1468 Procurement Guide: Quantitative Differentiation from Comparators in Anti-Prion Research


ARN1468 vs. Quinacrine: Orthogonal Anti-Prion Mechanisms Drive Synergistic Prion Clearance

ARN1468 acts synergistically with quinacrine to clear prions in ScN2a RML cells, indicating a mechanism of action that is non-overlapping with that of quinacrine, a classic anti-prion agent. This synergy provides a strong differentiation from compounds that merely mimic quinacrine's direct PrP-binding effects .

Prion Disease Drug Synergy Mechanism of Action

ARN1468 vs. Broad-Spectrum Serpin Inhibitors: Specific SerpinA3n Binding Quantified by ITC

ARN1468 directly binds to SERPINA3 (SerpinA3n) with a dissociation constant (KD) of 26 μM as measured by Isothermal Titration Calorimetry (ITC). This demonstrates specific, measurable target engagement, distinguishing it from generic protease inhibitor cocktails or broad-spectrum serpin inhibitors that lack defined binding affinities for this specific serpin .

Serpin Inhibition Target Engagement Isothermal Titration Calorimetry

ARN1468 vs. Other Anti-Prion Agents: Cell Line-Specific Anti-Prion Potency (EC50)

ARN1468 exhibits defined anti-prion EC50 values across four different prion-infected cell lines, ranging from 6.27 to 19.3 μM. This profile contrasts with other anti-prion agents like quinacrine (EC50 ~0.3 μM in some assays, but with different cellular effects) or more potent but less well-characterized compounds like IND-114338 (EC50 = 68 nM) . ARN1468 provides a moderate potency tool with a well-documented, non-PrP-dependent mechanism.

Anti-Prion Efficacy EC50 Cellular Model

ARN1468 vs. Brain-Penetrant Anti-Prion Compounds: Pharmacokinetic Limitation Defines In Vitro Research Niche

ARN1468 (3 mg/kg IV; 10 mg/kg PO) demonstrates low brain concentrations and high plasma clearance in male C57BL/6 mice, which precludes its use in in vivo prion efficacy studies. This is a critical differentiator from brain-penetrant compounds like Anle-138b or IND125, which show in vivo activity [1]. This PK profile defines ARN1468 strictly as an in vitro chemical probe.

Pharmacokinetics Bioavailability In Vivo

ARN1468 vs. Direct PrP Binders: Mechanism of Action Does Not Affect PrP Localization or Aggregation

The anti-prion activity of ARN1468 is unique in that it does not directly affect PrP metabolism, localization, or aggregation propensity. This contrasts with compounds like quinacrine, which alters lysosomal trafficking and directly interacts with PrP, and with oligomer modulators like Anle-138b, which block aggregate formation [1]. ARN1468's effect is solely attributed to the inhibition of SerpinA3n and subsequent protease activation.

Mechanism of Action Prion Protein Aggregation

ARN1468: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Dissection of Non-PrP-Dependent Prion Clearance Pathways

ARN1468 is ideally suited for in vitro studies aimed at elucidating the role of SerpinA3n and downstream proteases in prion clearance. Because it does not affect PrP metabolism or aggregation, it serves as a precise tool to isolate this pathway, especially in combination with direct PrP binders like quinacrine to demonstrate synergy [1].

Mechanistic Studies on SerpinA3n-Protease Interactions in Neurodegeneration

With its defined KD of 26 μM for SERPINA3, ARN1468 is a valuable probe for investigating the biochemical consequences of SerpinA3n inhibition in cellular models of neurodegeneration, beyond just prion disease. Its specificity allows researchers to correlate target engagement with functional outcomes [1].

Anti-Prion Drug Screening Assays as a Reference Non-PrP-Targeted Control

Given its well-characterized EC50 profile across four prion-infected cell lines, ARN1468 can serve as a reference compound in high-throughput screening assays to identify other non-PrP-targeted anti-prion agents. Its moderate potency and unique mechanism make it a useful positive control for detecting orthogonal hits [1].

NOT Recommended for In Vivo Prion Efficacy Studies

Due to its documented low brain concentrations and high plasma clearance in mice, ARN1468 is explicitly not recommended for in vivo prion disease models. Researchers requiring brain-penetrant anti-prion activity should consider alternatives like Anle-138b or optimized aminothiazoles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN1468

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.